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Compound of Interest

Compound Name: Torcitabine

Cat. No.: B1681343

An In-depth Technical Guide to the Chemical Properties and Biological Activity of Troxacitabine

A note on nomenclature: The initial query for "Torcitabine" yielded limited specific data.
However, extensive research exists for a closely related compound, "Troxacitabine." Given the
detailed requirements of this guide, it is presumed that the intended subject was Troxacitabine.
This document will focus on the chemical and biological properties of Troxacitabine.
Torcitabine (CHEMBL554563) is a distinct chemical entity with the molecular formula
C9H13N304, while Troxacitabine has the formula C8H11N304.[1][2]

Introduction

Troxacitabine ((-)-2'-deoxy-3'-oxacytadine) is a synthetic L-nucleoside enantiomer that has
demonstrated significant cytotoxic activity across a broad spectrum of malignancies.[3] Its
unique "unnatural” stereochemistry confers potent anticancer properties, leading to its
investigation in clinical trials for both solid tumors and hematological cancers, including those
resistant to the commonly used nucleoside analog, cytarabine (ara-C).[3] This guide provides a
comprehensive overview of the chemical properties, mechanism of action, and biological
activity of Troxacitabine.

Chemical Properties

Troxacitabine is a dioxolane derivative and a novel L-configuration deoxycytidine analogue.[1]
Key chemical and physical properties are summarized in the table below.
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Property Value Source

4-amino-1-[(2S,4S)-2-
IUPAC Name (hydroxymethyl)-1,3-dioxolan- PubChem
4-yllpyrimidin-2-one

Molecular Formula C8H11N304
Molecular Weight 213.19 g/mol PubChem
CAS Number 145918-75-8

Troxatyl, BCH-4556, (-)-

Synonyms
ODDC, L-Oddc

Mechanism of Action

Troxacitabine exerts its antineoplastic effects through its role as a nucleoside analog. The
process can be summarized in the following steps:

o Cellular Uptake and Activation: Troxacitabine is transported into the cell and is activated
through phosphorylation by cellular kinases.[4]

 Incorporation into DNA: The activated form of Troxacitabine is incorporated into the growing
DNA chain during replication.[4]

o Chain Termination: Due to its unnatural L-configuration, the incorporation of Troxacitabine
halts further DNA polymerization.[1] This is in contrast to natural D-configuration nucleotides.

« Inhibition of Cell Proliferation: The termination of DNA synthesis ultimately disrupts tumor cell
proliferation.[1]

A key feature of Troxacitabine is its resistance to inactivation by cytidine deaminase (CD), an
enzyme that can degrade other cytosine nucleoside analogs.[4]
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Caption: Mechanism of action of Troxacitabine.

Experimental Protocols
In Vitro Cell Proliferation Assay

A common method to assess the cytotoxic activity of Troxacitabine in cancer cell lines involves

a cell proliferation assay.
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Caption: Workflow for a cell proliferation assay.
Methodology:

¢ Cell Seeding: Cancer cells (e.g., human colon HT-29 tumor cells) are seeded in 96-well
plates at a specific density (e.g., 2 x 1076 cells).[3]

¢ Incubation: The plates are incubated for 24 hours to allow for cell adherence.

o Treatment: The cells are then treated with a range of concentrations of Troxacitabine.
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» Further Incubation: The treated cells are incubated for a defined period, typically 72 hours.
» Proliferation Assessment: A proliferation reagent is added to the wells.

o Data Acquisition: The absorbance or luminescence is measured using a plate reader to
determine cell viability.

In Vivo Xenograft Studies

To evaluate the antitumor activity of Troxacitabine in a living organism, human tumor xenograft
models are often used.

Methodology:

o Tumor Cell Implantation: Athymic nude mice are subcutaneously injected with human tumor
cells.[3]

o Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 80-120 mm3).[3]

e Randomization and Treatment: The tumor-bearing animals are randomized into treatment
and control groups. Troxacitabine is administered via various schedules, such as single or
multiple bolus intravenous injections or continuous infusion.[3]

e Monitoring: Tumor volume and animal body weight are monitored regularly.

o Endpoint: The study is concluded when tumors in the control group reach a predetermined
size, and the antitumor efficacy of Troxacitabine is assessed by comparing tumor growth
between the treated and control groups.

Biological Activity and Clinical Data

Troxacitabine has demonstrated significant antileukemic activity in clinical trials.

Phase | Clinical Trial in Advanced Leukemia

A Phase | study was conducted to determine the toxicity profile, activity, and pharmacokinetics
of Troxacitabine in patients with advanced leukemia.
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Parameter Finding Source

Refractory or relapsed acute
myeloid (AML) or lymphocytic
(ALL) leukemia,
Patient Population myelodysplastic syndromes [5]
(MDS), or chronic
myelogenous leukemia in
blastic phase (CML-BP)

_ _ Intravenous infusion over 30
Dosing Regimen ) ) [5]
minutes daily for 5 days

Maximum Tolerated Dose

8 mg/mz2/d 5
(MTD) g ]

- . Stomatitis and hand-foot
Dose-Limiting Toxicities (DLTSs) [5]
syndrome

Linear over the dose range of
Pharmacokinetics 0.72 to 10.0 mg/mz; ~69% [5]

excreted unchanged in urine

3 complete remissions and 1
Clinical Activity (AML) partial remission in 30 [5]

assessable patients

Antitumor Activity in Human Xenografts

Preclinical studies in human tumor xenografts have shown that the antitumor activity of
Troxacitabine is schedule-dependent, with continuous infusion being more effective than bolus
injections for similar total doses.[3]

Conclusion

Troxacitabine is a potent L-nucleoside analog with a distinct mechanism of action that leads to
the termination of DNA synthesis in cancer cells. Its resistance to cytidine deaminase and
demonstrated clinical activity in hematological malignancies make it a compound of significant
interest for further drug development. The data presented in this guide, from its fundamental
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chemical properties to its clinical efficacy, underscore the potential of Troxacitabine as an
antineoplastic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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